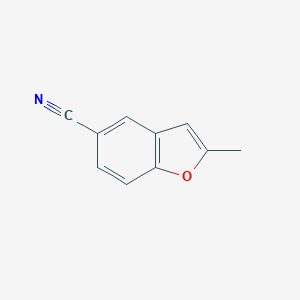

2-Methylbenzofuran-5-carbonitrile

Übersicht

Beschreibung

2-Methylbenzofuran-5-carbonitrile is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. It is a benzofuran derivative, which means it contains a benzofuran ring structure. This compound is known for its utility in various research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Methylbenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Methylbenzofuran-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Methylbenzofuran-5-carbonitrile is being investigated for its potential as a therapeutic agent. Its derivatives are studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds related to benzofurans exhibit antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

- Anticancer Properties : Several studies have highlighted the anticancer potential of benzofuran derivatives. Compounds synthesized from this compound have been evaluated for their efficacy against cancer cell lines, demonstrating promising results .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to create novel derivatives with tailored properties for specific applications in drug discovery and materials science.

Material Science

The compound is also explored in materials science for its potential in developing new materials. The unique structure of this compound enables modifications that can lead to materials with desirable physical and chemical properties, suitable for various industrial applications.

Antimicrobial Activity Study

A study conducted by Ryu et al. (2014) highlighted the antimicrobial properties of benzofuran derivatives, including those derived from this compound. The research demonstrated that certain derivatives exhibited potent antifungal activity against species such as Candida krusei and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 1.6 to 12.5 μg/mL .

Anticancer Research

Research published by Venkateshwarlu et al. focused on synthesizing novel benzofuran-tetrazole hybrids from this compound. These compounds were evaluated for their anti-proliferative activity against human ovarian cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-Methylbenzofuran-5-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

2-Methylbenzofuran-5-carbonitrile is unique among benzofuran derivatives due to its specific substituents. Similar compounds include:

- 2-Methylbenzofuran-3-carbonitrile

- 2-Methylbenzofuran-4-carbonitrile

- 2-Methylbenzofuran-6-carbonitrile These compounds share the benzofuran core but differ in the position and nature of substituents, which can significantly affect their chemical properties and applications.

Biologische Aktivität

2-Methylbenzofuran-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound features a benzofuran core with a methyl group and a cyano group attached. Its structure is essential for its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as anticancer agents.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, derivatives of benzofuran have been reported to increase the activity of caspases, which are crucial for the apoptotic pathway .

- Cytotoxicity Studies : In vitro studies demonstrated that various benzofuran derivatives exhibit significant cytotoxic effects against different cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The IC50 values for these compounds were determined, indicating their potency in reducing cell viability .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | TBD |

| 7-Acetyl-5,6-dimethoxy-benzofuran | HeLa | TBD |

| ACDB | K562 | TBD |

| BL-038 | HeLa | TBD |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties.

- Broad Spectrum Activity : Compounds derived from benzofuran have shown activity against various pathogens, including bacteria and fungi. For instance, studies indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as yeasts .

- Specific Findings : In a study focusing on the antimicrobial effects of benzofurans, several derivatives were found to be effective against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Enzyme Inhibition

Benzofuran compounds are known to inhibit various enzymes, which can be pivotal in their therapeutic applications.

- Carbonic Anhydrase Inhibition : Some studies have reported that benzofuran-based carboxylic acids act as inhibitors of carbonic anhydrases (CAs), which are important in regulating physiological processes such as pH and fluid balance. The inhibitory constants (KIs) for certain derivatives were found to be in the submicromolar range, indicating potent inhibition .

Table 2: Enzyme Inhibition by Benzofuran Derivatives

| Compound | Target Enzyme | KI (µM) |

|---|---|---|

| Benzofuran-based carboxylic acid | Carbonic Anhydrase IX | 0.56 |

| Meta-substituted derivative | Carbonic Anhydrase II | 37.0 |

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound and its derivatives:

- Apoptosis Induction : A study demonstrated that treatment with benzofuran derivatives led to increased ROS production and subsequent apoptosis in K562 cells. The results indicated a significant increase in caspase activity after prolonged exposure, suggesting a robust mechanism for inducing cancer cell death .

- Antimicrobial Efficacy : Another investigation reported on the synthesis of various benzofuran derivatives and their evaluation against M. tuberculosis. The findings revealed that specific modifications to the benzofuran structure enhanced antimicrobial potency while maintaining low toxicity levels towards mammalian cells .

Eigenschaften

IUPAC Name |

2-methyl-1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLGVAGVKWFRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.